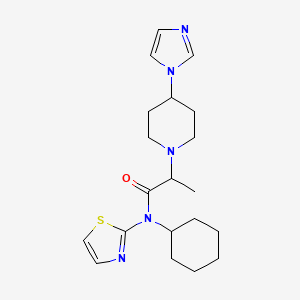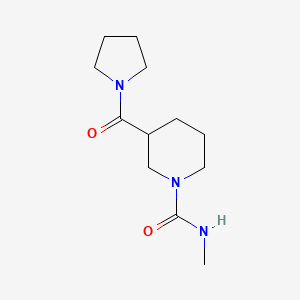![molecular formula C18H26N6OS B6752536 N-(2-tert-butylpyrimidin-5-yl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B6752536.png)
N-(2-tert-butylpyrimidin-5-yl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-tert-butylpyrimidin-5-yl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide is a complex organic compound that features a unique combination of pyrimidine, thiazole, and piperazine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butylpyrimidin-5-yl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Moiety: Starting with a tert-butyl-substituted pyrimidine precursor, the synthesis involves nucleophilic substitution reactions to introduce the desired functional groups.
Thiazole Synthesis: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperazine Derivatization: The piperazine ring is functionalized with a carboxamide group through acylation reactions, often using carboxylic acid derivatives or acyl chlorides.
Coupling Reactions: The final step involves coupling the pyrimidine and thiazole moieties with the piperazine derivative under conditions that promote the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-tert-butylpyrimidin-5-yl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-tert-butylpyrimidin-5-yl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, bacterial infections, and neurological disorders.
Biological Studies: Used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Chemical Biology: Employed in the design of chemical probes to investigate cellular processes and protein functions.
Industrial Applications: Potential use in the development of new materials and catalysts due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of N-(2-tert-butylpyrimidin-5-yl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-tert-butylpyrimidin-5-yl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide: can be compared with other compounds that have similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its combination of three distinct moieties (pyrimidine, thiazole, and piperazine) within a single molecule. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry and other scientific fields.
Propiedades
IUPAC Name |
N-(2-tert-butylpyrimidin-5-yl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6OS/c1-13-19-11-15(26-13)12-23-5-7-24(8-6-23)17(25)22-14-9-20-16(21-10-14)18(2,3)4/h9-11H,5-8,12H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCJHPZDDOLRDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CN2CCN(CC2)C(=O)NC3=CN=C(N=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethyl]-N-phenylpyrrolidin-3-amine](/img/structure/B6752459.png)

![1-(1-Methylpyrazol-4-yl)-3-[[1-(6-methylpyridazin-3-yl)piperidin-3-yl]amino]pyrrolidin-2-one](/img/structure/B6752471.png)
![1-[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-2-[methyl(2-pyrazol-1-ylethyl)amino]ethanone](/img/structure/B6752478.png)
![1,3-dimethyl-5-[(3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)sulfonyl]pyrimidine-2,4-dione](/img/structure/B6752486.png)
![1-[2-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-oxoethyl]-1,3-diazinane-2,4-dione](/img/structure/B6752493.png)
![1-[2-[4-(3-Hydroxybenzoyl)piperazin-1-yl]-2-oxoethyl]-1,3-diazinane-2,4-dione](/img/structure/B6752498.png)
![4-azatricyclo[4.3.1.13,8]undecan-4-yl-(2-methyl-1H-imidazol-5-yl)methanone](/img/structure/B6752505.png)



![N-[2-(1-benzylimidazol-2-yl)ethyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6752553.png)
![N-[2-[cyclopentyl(methyl)amino]ethyl]-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide](/img/structure/B6752554.png)
![N-(2-bicyclo[2.2.1]heptanylmethyl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide](/img/structure/B6752572.png)
